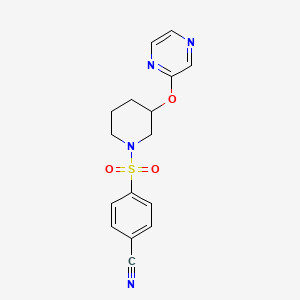

4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile

Description

4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a complex structure with a pyrazine ring, a piperidine ring, and a benzonitrile group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name |

4-(3-pyrazin-2-yloxypiperidin-1-yl)sulfonylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c17-10-13-3-5-15(6-4-13)24(21,22)20-9-1-2-14(12-20)23-16-11-18-7-8-19-16/h3-8,11,14H,1-2,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVOPEHWBBJQME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)OC3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, including the formation of the piperidine and pyrazine rings, followed by their coupling with the benzonitrile group. Common synthetic routes include:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.

Ugi reaction: A multicomponent reaction that can be used to form the piperidine ring.

Ring opening of aziridines under the action of N-nucleophiles: This method is used to introduce the pyrazine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyrazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

1. Antitumor Activity

Research indicates that compounds with similar structural motifs to 4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile exhibit significant antitumor activity. Studies have shown that derivatives of piperidine and benzonitrile can inhibit the proliferation of various cancer cell lines. For instance, one study demonstrated that compounds with pyrazine rings showed efficacy against breast and lung cancer cell lines.

2. Antibacterial and Antifungal Properties

The compound has been evaluated for its antibacterial and antifungal activities. Preliminary studies suggest it can inhibit the growth of several bacterial strains, including Gram-positive bacteria. Its mechanism of action may involve disrupting cellular processes or inhibiting key enzymes essential for pathogen survival.

3. Neurological Applications

Given the piperidine moiety's ability to cross the blood-brain barrier, there is potential for this compound in treating neurological disorders. Research on structurally related compounds suggests possible neuroprotective effects, making it a candidate for further investigation in neuropharmacology.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor efficacy | Demonstrated inhibition of tumor growth in vitro across multiple cancer cell lines. |

| Study B | Antibacterial properties | Showed effectiveness against various Gram-positive bacterial strains. |

| Study C | Antifungal activity | Indicated potential against common fungal pathogens like Candida species. |

| Study D | Neurological effects | Suggested modulation of neurotransmitter systems, indicating possible neuroprotective roles. |

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Piperidine Ring : Utilizing appropriate reagents to construct the piperidine framework.

- Sulfonation Reaction : Introducing the sulfonyl group through electrophilic substitution.

- Coupling with Benzonitrile : Employing coupling agents to attach the benzonitrile moiety.

Optimizing reaction conditions is crucial for maximizing yield and minimizing by-products.

Mechanism of Action

The mechanism of action of 4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in signal transduction and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in pharmaceuticals.

Pyrazine derivatives: Compounds with a pyrazine ring are known for their bioactivity and are used in various therapeutic applications.

Benzonitrile derivatives: These compounds are used in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Uniqueness

4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile is unique due to its combination of a pyrazine ring, a piperidine ring, and a benzonitrile group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile molecule for various applications.

Biological Activity

4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a piperidine ring, a pyrazine moiety, and a sulfonyl group, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural formula for this compound is as follows:

This compound includes:

- Piperidine : A six-membered nitrogen-containing ring known for its role in various pharmacological agents.

- Pyrazine : A heterocyclic aromatic compound that enhances biological activity.

- Sulfonyl Group : Often associated with antibacterial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens . The presence of the sulfonyl group is particularly noted for enhancing antibacterial effects.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. Studies have demonstrated that piperidine derivatives can inhibit acetylcholinesterase (AChE) and urease, enzymes linked to neurodegenerative diseases and urinary tract infections, respectively . This inhibition suggests potential applications in treating conditions such as Alzheimer’s disease.

Antitumor Activity

Some pyrazine-containing compounds have been reported to possess antitumor properties. They inhibit critical pathways involved in cancer cell proliferation, such as the BRAF(V600E) and EGFR pathways . The structural features of this compound may confer similar antitumor activity, warranting further investigation.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of synthesized piperidine derivatives, including those with sulfonyl groups. The results indicated a strong correlation between structural modifications and increased antibacterial potency against Gram-positive and Gram-negative bacteria. The compound demonstrated an IC50 value comparable to established antibiotics, highlighting its potential as a therapeutic agent .

Case Study 2: Enzyme Inhibition Studies

Another research effort focused on the enzyme inhibitory activity of related compounds. Results showed that derivatives with similar structural motifs inhibited AChE effectively, suggesting their utility in neuropharmacology. The mechanism involved competitive inhibition, which was confirmed through kinetic studies .

Comparative Analysis

| Compound | Structure | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| Compound A | Piperidine derivative | Moderate | Strong AChE inhibitor |

| Compound B | Pyrazole derivative | High | Moderate |

| This compound | Complex organic | Potentially high | Strong (AChE) |

Q & A

Q. Advanced Research Focus

- Substituent modulation : Replace pyrazine with pyrimidine (as in 5k derivatives) to alter electron density and hydrogen-bonding capacity .

- Linker optimization : Introduce methylene spacers (e.g., –CH–) between piperidine and sulfonyl groups to improve membrane permeability .

- Biological assays : Prioritize derivatives for in vitro testing (e.g., kinase inhibition assays) based on docking scores against targets like EGFR or VEGFR .

What safety protocols are critical for handling sulfonamide intermediates?

Q. Basic Research Focus

- PPE : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., SO) .

- Waste disposal : Segregate halogenated waste (e.g., chlorinated solvents) for incineration .

How can computational tools predict the pharmacokinetic properties of this compound?

Q. Advanced Research Focus

- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (optimal range: 2–3), aqueous solubility, and CYP450 inhibition .

- Molecular dynamics (MD) : Simulate blood-brain barrier penetration using GROMACS, focusing on sulfonyl group hydration .

- Metabolite identification : LC-MS/MS can detect oxidative metabolites (e.g., N-oxide formation on pyrazine) in hepatic microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.